Lexanopadol is derived from the structural modifications of known opioid compounds. It is part of a broader category of non-selective opioid receptor agonists, which also includes other compounds such as Cebranopadol and Mitragynine. These compounds are being investigated for their efficacy in treating various pain conditions while potentially offering improved safety profiles compared to traditional opioids.
The synthesis of Lexanopadol involves several key steps, typically utilizing dimethyl sulfoxide as a solvent. The synthesis can be described in the following manner:
Specific parameters such as reaction time, temperature, and concentration of reagents can significantly influence the yield and purity of the final product.
Lexanopadol has a complex molecular structure characterized by the following features:
The structure contains multiple functional groups that contribute to its pharmacological activity. Notably, the presence of a fluorine atom is significant for enhancing receptor binding affinity.
Lexanopadol participates in various chemical reactions that can modify its structure and properties:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution processes.
Lexanopadol exerts its analgesic effects primarily through its action on opioid receptors:
This dual action could provide a broader therapeutic effect while potentially reducing side effects commonly associated with selective mu-opioid receptor agonists.
Lexanopadol exhibits several notable physical and chemical properties:
These properties influence its formulation into pharmaceutical preparations and its bioavailability when administered.
Lexanopadol has several promising applications across different fields:
The nociceptin/orphanin FQ peptide (NOP) receptor, also termed ORL-1, belongs to the class A G protein-coupled receptor (GPCR) family and shares structural homology with classical opioid receptors (μ, δ, κ). Lexanopadol (chemical name: trans-6'-fluoro-4',9'-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1'(3'H)-pyrano[3,4-b]indol]-4-amine) exhibits high-affinity binding to ORL-1 (Ki = 0.5–2.1 nM), initiating conformational changes that trigger downstream signaling [2] [9]. Unlike traditional opioids, ORL-1 activation by Lexanopadol modulates nociception without inducing respiratory depression or reward pathways, positioning it as a novel analgesic target.
Lexanopadol’s binding to ORL-1 involves specific interactions with transmembrane (TM) helices and extracellular loops. Key residues include:
Comparative crystallography studies reveal that Lexanopadol occupies a subpocket between TM2, TM3, and TM7, distinct from peptide agonists like nociceptin. This compact binding orients the fluoro-phenyl group toward ECL2, reducing steric hindrance and facilitating receptor internalization [9].
Table 1: Binding and Functional Parameters of Lexanopadol at ORL-1
Parameter | Value | Method | Reference |
---|---|---|---|
Ki (Binding) | 0.8 ± 0.2 nM | Radioligand Displacement | [2] |
EC50 (cAMP) | 3.1 ± 0.7 nM | BRET Assay | [9] |
EC50 (β-Arrestin) | 28.4 ± 4.3 nM | Tango Assay | [9] |
Bias Factor (ΔΔlog(τ/KA)) | +1.2 (Gi vs β-Arrestin) | Operational Model | [3] |
Lexanopadol demonstrates pronounced Gi-protein bias at ORL-1, with a 9-fold preference for cAMP inhibition over β-arrestin recruitment (bias factor = +1.2) [3] [9]. This bias arises from:
Lexanopadol exhibits multi-receptor engagement, with affinity rank order: MOR (Ki = 1.2 nM) > ORL-1 (Ki = 1.8 nM) > KOR (Ki = 12.4 nM) > DOR (Ki > 100 nM) [2] [9]. Key selectivity determinants include:
Table 2: Lexanopadol’s Signaling Profile Across Opioid Receptors
Receptor | cAMP Inhibition (EC50, nM) | β-Arrestin Recruitment (EC50, nM) | GTPγS Binding (Emax, % DAMGO) |
---|---|---|---|
MOR | 2.8 ± 0.6 | 35.1 ± 5.9 | 98 ± 4 |
ORL-1 | 3.1 ± 0.7 | 28.4 ± 4.3 | 102 ± 5 |
KOR | 15.3 ± 2.1 | >1,000 | 42 ± 7 |
DOR | >1,000 | >1,000 | <10 |
Co-activation of ORL-1 and MOR by Lexanopadol produces synergistic analgesia via:
Table 3: Receptor Subtype Contribution to Lexanopadol’s Analgesia
Pharmacological Intervention | Thermal Antinociception (Δ Latency, %) | Neuropathic Pain Reversal (Von Frey, % MPE) |
---|---|---|
Lexanopadol Alone | 85 ± 6 | 92 ± 5 |
+ ORL-1 Antagonist (J-113397) | 32 ± 8* | 40 ± 7* |
+ MOR Antagonist (β-FNA) | 15 ± 4* | 22 ± 6* |
+ KOR Antagonist (Nor-BNI) | 78 ± 5 | 85 ± 4 |
% MPE = % maximal possible effect; *p < 0.01 vs. Lexanopadol alone [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7